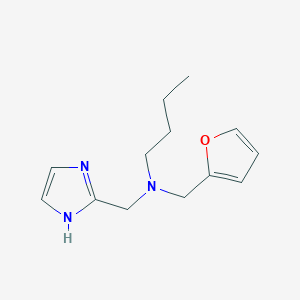

N-(2-furylmethyl)-N-(1H-imidazol-2-ylmethyl)butan-1-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2-furylmethyl)-N-(1H-imidazol-2-ylmethyl)butan-1-amine involves multiple steps, including the condensation of key precursor molecules. Techniques such as microwave-assisted synthesis have been utilized to improve yield and efficiency in related compound synthesis processes (Servi & Genç, 2012). The specific synthesis pathway for this compound would similarly involve strategic steps designed to form the furan and imidazole rings, followed by their attachment to the butan-1-amine backbone.

Molecular Structure Analysis

The molecular structure of compounds containing both furan and imidazole rings is characterized by specific spatial arrangements that influence their chemical behavior. Crystallographic studies provide insights into the structure, showcasing planarity or non-planarity of rings and their conformational relationships (Dhanalakshmi et al., 2018). Understanding the molecular structure is crucial for predicting reactivity and interaction with other molecules.

Chemical Reactions and Properties

This compound and its analogs undergo various chemical reactions, including electrophilic substitutions and nucleophilic additions, influenced by the electron-donating and withdrawing properties of the furan and imidazole rings. These reactions are pivotal in further modifying the compound for specific applications (Vlasova et al., 2011).

Aplicaciones Científicas De Investigación

CO2 Capture Applications

One notable application is in the field of CO2 capture. A study by Bates et al. (2002) describes the synthesis of a room temperature ionic liquid incorporating a cation with an appended amine group, which reacts reversibly with CO2, sequestering the gas as a carbamate salt. This new ionic liquid can be repeatedly recycled and is comparable in efficiency for CO2 capture to commercial amine sequestering reagents, offering a nonvolatile and water-independent solution (Bates, E. D., Mayton, R., Ntai, I., & Davis, J. H., 2002).

Synthesis and Chemical Reactivity

Another aspect of research focuses on the synthesis and reactivity of compounds containing the furylmethyl and imidazolylmethyl groups. Alvaro et al. (1998) detailed the preparation of (S)-1-(2-Furyl)alkylamines and (S)-α-Amino acids through the addition of organometallic reagents to imines derived from 2furaldehyde, showcasing a method for creating N-derivatives of amino acids (Alvaro, G. S., Martelli, G., Savoia, D., & Zoffoli, A., 1998).

N-Heterocyclic Carbene Chemistry

Research by Bode and Sohn (2007) explores the catalytic role of N-heterocyclic carbene in the synthesis of carboxylic acid amides from amines and α-functionalized aldehydes. This method involves an internal redox reaction of the aldehyde substrates, facilitated by imidazole or other N-heterocycles, to overcome imine formation and produce amides efficiently (Bode, J., & Sohn, S. S., 2007).

Multicomponent Reactions

Rahman et al. (2012) report the use of 4-(1-Imidazolium) butane sulfonate as an effective catalyst for the synthesis of substituted imidazoles through a multicomponent condensation strategy under solvent-free conditions. This process highlights the potential of such compounds in facilitating environmentally friendly chemical syntheses (Rahman, M., Bagdi, A. K., Kundu, D., Majee, A., & Hajra, A., 2012).

Advanced Materials Synthesis

The synthesis of advanced materials and intermediates for further chemical reactions is another area of application. Geng et al. (2022) developed a facile method for the synthesis of 1H-imidazoles through the direct oxidative annulation of aryl methyl ketones and primary amines, demonstrating the versatility of compounds related to N-(2-furylmethyl)-N-(1H-imidazol-2-ylmethyl)butan-1-amine in creating heterocyclic structures (Geng, F., Wu, S., Gan, X., Hou, W., Dong, J., & Zhou, Y., 2022).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-N-(1H-imidazol-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-2-3-8-16(10-12-5-4-9-17-12)11-13-14-6-7-15-13/h4-7,9H,2-3,8,10-11H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUIBZSBDLPHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CO1)CC2=NC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-isopropylbenzamide](/img/structure/B4022129.png)

![N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide](/img/structure/B4022152.png)

![4-({[3-(2-furyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4022160.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B4022180.png)

![3-[(2,4-dichlorobenzyl)amino]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4022187.png)

![methyl 6-bromo-1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4022193.png)

![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4022199.png)

![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4022204.png)

![7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4022210.png)

![1-butyl-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4022211.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4022225.png)